1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

Catalog No.
S3461477
CAS No.
950362-44-4
M.F
C18H14N2O5
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indol...

CAS Number

950362-44-4

Product Name

1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

IUPAC Name

1-[2-(4-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C18H14N2O5/c21-16(19-13-7-5-11(6-8-13)17(22)23)10-20-14-4-2-1-3-12(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25)

InChI Key

OGOGVNSXYUMOIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)O

1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family, characterized by its unique structure that integrates an indole core with a carboxyphenyl group. This compound is notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry. The presence of both carboxylic acid and amine functional groups enhances its reactivity and interaction with biological systems, making it a subject of significant research interest.

  • Potential skin and eye irritation: The presence of acidic and amide groups could cause irritation upon contact.
  • Unknown toxicity: Without testing, the potential toxicity of the compound is unknown.
Due to its functional groups:

  • Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride, which convert carbonyl groups into alcohols.
  • Substitution Reactions: Nucleophilic substitution can occur at the indole nitrogen or the carboxyphenyl group, utilizing alkyl halides or acyl chlorides as reagents.

1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, influencing their functions. Key findings include:

  • Enzyme Inhibition: The compound forms hydrogen bonds with enzymes such as human leukocyte elastase and renin, inhibiting their activity.
  • Cell Signaling: It affects cellular processes by modulating signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway.
  • Cytokine Production: The compound triggers the production of pro-inflammatory cytokines in various cell types, indicating its role in inflammatory responses .

The synthesis of 1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Carboxyphenyl Group: This is often done via coupling reactions like Suzuki-Miyaura coupling, involving a boronic acid derivative and a halogenated indole compound in the presence of a palladium catalyst.
  • Final Modifications: Additional steps may include protection/deprotection strategies and further functional group modifications depending on the desired end product .

The compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored for therapeutic uses in treating inflammatory diseases and other conditions influenced by enzyme activity.
  • Biochemical Research: It serves as a tool for studying enzyme mechanisms and cellular signaling pathways.
  • Material Science: Its unique structure may find applications in developing novel materials with specific properties .

Studies have demonstrated that 1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid interacts with various biological targets:

  • Enzymatic Interactions: The compound's ability to inhibit enzymes suggests potential use in drug design aimed at modulating enzyme activity.
  • Cellular Effects: Its influence on cytokine production indicates a role in inflammatory processes, making it relevant for studies on immune response modulation .

Several compounds share structural similarities with 1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acidIndole core with ethoxy groupDifferent substituent affecting solubility and reactivity
1-(4-Carboxyphenyl)-indoleIndole core with carboxyphenyl groupLacks the oxoethyl moiety, altering biological interactions
3-Aminoindole derivativesAmino group at different positions on indoleVariations in biological activity based on amino placement

The uniqueness of 1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid lies in its specific combination of functional groups that enhance its reactivity and biological interactions compared to these similar compounds.

XLogP3

2.4

Dates

Modify: 2023-08-19

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